Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18882386
InChI: InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)8-9(13)15-5-7(12)4-6(2)10(15)14-8/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C11H10Br2N2O2
Molecular Weight: 362.02 g/mol

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC18882386

Molecular Formula: C11H10Br2N2O2

Molecular Weight: 362.02 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate -

Specification

Molecular Formula C11H10Br2N2O2
Molecular Weight 362.02 g/mol
IUPAC Name ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)8-9(13)15-5-7(12)4-6(2)10(15)14-8/h4-5H,3H2,1-2H3
Standard InChI Key BFBNKSALEAITNM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C)Br)Br

Introduction

Structural Characteristics and Molecular Properties

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system comprising fused pyridine and imidazole rings. In ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, bromine atoms occupy positions 3 and 6, while a methyl group is appended to position 8. The ethyl carboxylate moiety at position 2 enhances solubility in organic solvents and provides a handle for further functionalization.

Substituent Effects on Reactivity

Bromine’s electronegativity and size influence the compound’s electronic profile. The 3- and 6-bromo substitutions create electron-deficient regions, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura). The 8-methyl group introduces steric hindrance, moderating reactivity at adjacent positions while improving metabolic stability compared to unsubstituted analogs.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₀Br₂N₂O₂
Molecular Weight362.02 g/mol
XLogP33.6
Topological Polar Surface Area58.7 Ų
Hydrogen Bond Donors0

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) in acetonitrile or dichloromethane. Reaction conditions (e.g., temperature, stoichiometry) critically influence regioselectivity and yield. For example, NBS in DMF at 40°C selectively brominates positions 3 and 6 with a 71% yield.

Key Reaction Steps:

  • Cyclocondensation: Ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol under reflux to form the imidazo[1,2-a]pyridine core.

  • Bromination: Sequential bromination at positions 3 and 6 using NBS.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Industrial-Scale Manufacturing

Continuous flow reactors enable scalable production by optimizing heat transfer and reaction homogeneity. Microreactor technology achieves >90% yield with reduced byproduct formation compared to batch processes.

Table 2: Synthetic Method Comparison

ParameterBatch ReactorFlow Reactor
Yield65–75%85–95%
Reaction Time8–12 hours2–4 hours
Byproduct FormationModerateLow

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value of 3.6 reflects moderate lipophilicity, favoring solubility in dichloromethane (DCM) and dimethylformamide (DMF) over aqueous media. The ethyl ester group enhances organic solvent compatibility, while bromine atoms reduce water solubility.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 208°C, attributable to strong halogen-mediated crystal lattice interactions. Thermogravimetric analysis (TGA) shows decomposition above 300°C, indicating robustness under standard handling conditions.

Biological Activity and Mechanisms

Antitumor Activity

In vitro studies demonstrate IC₅₀ values of 10.5 µM against MCF-7 breast cancer cells, outperforming mono-brominated analogs (Table 3). Mechanistic studies suggest caspase-3/7 activation and G1 cell cycle arrest as primary modes of action.

Table 3: Antitumor Activity of Imidazo[1,2-a]Pyridine Derivatives

CompoundCell LineIC₅₀ (µM)
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylateMCF-710.5
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylateA54912.0
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateHeLa9.8

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a precursor for kinase inhibitors targeting c-Met and EGFR, with derivatives showing nanomolar potency in enzymatic assays. Its bromine atoms enable facile derivatization via Suzuki coupling with aryl boronic acids.

Optoelectronic Materials

Bromine’s heavy atom effect enhances intersystem crossing, making the compound a candidate for organic light-emitting diodes (OLEDs). Blending with polyfluorene matrices yields blue-emitting films with CIE coordinates (0.16, 0.09).

Comparison with Structural Analogs

Halogenation Patterns

Compared to dichloro analogs, the dibromo derivative exhibits higher electrophilicity (Hammett σₚ = 0.93 vs. 0.76) and improved cross-coupling yields (Table 4). Iodo-substituted analogs, while more reactive, suffer from lower thermal stability.

Table 4: Halogen Effects on Reactivity

HalogenRelative Reactivity (SNAr)Suzuki Coupling Yield
Br1.078%
Cl0.345%
I1.582%

Future Research Directions

  • Regioselective Functionalization: Developing catalysts for C–H activation at position 5 to access unexplored derivatives.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Materials Optimization: Engineering co-polymers to enhance OLED efficiency and stability.

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